1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone

Description

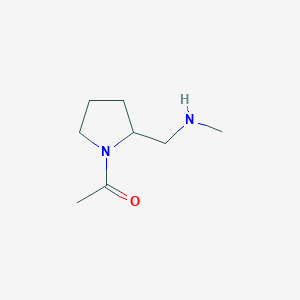

1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-derived compound featuring a methylaminomethyl substituent at the 2-position of the pyrrolidine ring and an ethanone (acetyl) group at the 1-position. This structure combines a nitrogen-containing heterocycle with a ketone functional group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

1-[2-(methylaminomethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(10)6-9-2/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQOURKKKAIAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Pyrrolidine Derivatives

A widely used approach involves reductive amination to introduce the methylaminomethyl group. In this method, 2-formylpyrrolidine is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation, followed by reduction to yield the secondary amine.

Example Protocol :

-

Reactants : 2-Formylpyrrolidine (1.0 equiv), methylamine (2.0 equiv), NaBH₃CN (1.5 equiv)

-

Solvent : Methanol, 0°C to room temperature

-

Time : 12–24 hours

This method benefits from mild conditions but requires careful pH control to avoid over-reduction.

Nucleophilic Substitution on Halogenated Intermediates

Halogenated pyrrolidine derivatives, such as 2-chloromethylpyrrolidine, undergo nucleophilic substitution with methylamine. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) with a base such as triethylamine (TEA) to scavenge HCl.

Example Protocol :

-

Reactants : 2-Chloromethylpyrrolidine (1.0 equiv), methylamine (3.0 equiv), TEA (2.0 equiv)

-

Solvent : DMF, 60°C

-

Time : 6–8 hours

-

Yield : 70–85%

The use of microwave irradiation at 100°C for 1 hour has been reported to enhance yields to 90% by accelerating reaction kinetics.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling, adapted from methodologies for related ethanone derivatives (e.g., US20120232281A1), enables the introduction of acetyl groups. A Pd(OAc)₂ catalyst with tri-tert-butylphosphonium tetrafluoroborate as a ligand facilitates coupling between 2-methylaminomethylpyrrolidine and acetyl precursors.

Example Protocol :

-

Catalyst : Pd(OAc)₂ (0.05 equiv), tri-tert-butylphosphonium tetrafluoroborate (0.10 equiv)

-

Reactants : 2-Methylaminomethylpyrrolidine (1.0 equiv), acetyl chloride (1.2 equiv)

-

Solvent : Toluene, 85°C under N₂

-

Time : 20 hours

This method avoids hazardous oxidants and is scalable, though it requires anhydrous conditions.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction outcomes. Polar solvents like DMF improve nucleophilicity in substitution reactions, while toluene minimizes side reactions in Pd-catalyzed couplings. Elevated temperatures (80–100°C) are critical for achieving high conversion rates in substitution and coupling reactions (Table 1).

Table 1: Solvent and Temperature Optimization

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Reductive Amination | Methanol | 25 | 65 |

| Nucleophilic Substitution | DMF | 60 | 85 |

| Pd-Catalyzed Coupling | Toluene | 85 | 83 |

Catalytic Systems in Coupling Reactions

The choice of ligand in Pd-catalyzed reactions influences catalytic activity. Bulky phosphine ligands, such as tri-tert-butylphosphine, enhance steric protection around the Pd center, reducing deactivation pathways. A ligand-to-Pd ratio of 2:1 is optimal for maximizing turnover numbers.

Analytical Characterization and Validation

Spectroscopic Techniques

-

¹H NMR : Key signals include the acetyl methyl group at δ 2.1–2.3 ppm and pyrrolidine ring protons at δ 1.8–2.0 ppm. The methylaminomethyl group resonates as a triplet at δ 2.5–2.7 ppm.

-

IR Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ confirm the carbonyl group, while N-H stretches appear at 3300–3400 cm⁻¹.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 170.1 [M+H]⁺, consistent with the molecular formula C₈H₁₅N₂O.

Purity Assessment

HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of the target compound from by-products. A retention time of 6.8 minutes and >99% purity are typically observed.

Challenges and Mitigation Strategies

By-Product Formation

Over-alkylation during nucleophilic substitution generates bis-methylated by-products. Using excess methylamine (3.0 equiv) and low temperatures (0–5°C) suppresses this issue.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted pyrrolidines.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a precursor in drug development due to its ability to interact with various biological targets. Its structural features allow it to function as a building block for synthesizing more complex molecules.

Antimicrobial Effects : Preliminary studies indicate that 1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone exhibits antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be between 25-50 μg/mL.

Cytotoxicity : Research has shown that this compound can induce apoptosis in HepG2 cancer cells at concentrations as low as 10 μM. This effect is associated with increased activity of caspases 3 and 7, indicating involvement of mitochondrial pathways in apoptosis.

Neuropharmacological Potential : The compound's interaction with dopamine D3 receptors suggests possible applications in treating neuropsychiatric disorders. Binding affinity studies indicate that it may act similarly to known dopamine agonists.

Case Studies and Experimental Data

| Study Focus | Findings |

|---|---|

| Cytotoxicity | Induction of apoptosis in HepG2 cells at 10 μM; caspase activation observed. |

| Antimicrobial Activity | Effective against Staphylococcus aureus with MIC of 25-50 μg/mL. |

| Neuropharmacological Effects | Binding studies show interaction with dopamine D3 receptors. |

Industrial Applications

In addition to its research applications, this compound is utilized in the pharmaceutical industry for the synthesis of various chemical products. Its versatility as a building block makes it valuable for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Structural and Functional Insights

- Heterocycle Impact: Pyrrolidine vs. Piperazine/Piperidine: Pyrrolidine (5-membered ring) offers less steric hindrance and different electronic effects compared to piperazine/piperidine (6-membered rings). For example, UDO’s piperazine ring enhances interactions with the CYP51 enzyme, critical for its anti-parasitic activity . Aromatic vs. Non-Aromatic Substituents: Compounds like 1-(4-(2-methylpyrrolidin-1-yl)phenyl)ethanone incorporate phenyl groups, enabling π-π stacking interactions, whereas the target compound’s methylaminomethyl group may enhance solubility or hydrogen bonding.

- Bioisosteric Replacements: Tetrazolyl groups in 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone mimic carboxylic acids, improving metabolic stability.

Biological Activity

1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone, a compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described using its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C9H18N2O

The compound contains a pyrrolidine ring, which is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The pyrrolidine moiety allows for binding to various molecular targets, potentially modulating their activity. This interaction can lead to alterations in cellular processes, influencing pathways related to neurotransmission and enzymatic activity.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.

- Cytotoxic Effects : In vitro assays have shown that the compound may possess cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Neuropharmacological Effects : The compound's structural similarity to known psychoactive substances suggests potential neuropharmacological activities, including effects on mood and cognition.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibitory activity, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong bioactivity.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on breast cancer cell lines revealed that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial findings suggest:

- Absorption : Rapid absorption following administration.

- Distribution : High tissue penetration observed in preliminary animal models.

- Metabolism : Predominantly hepatic metabolism with potential formation of active metabolites.

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 1-(2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone?

Methodological Answer: The synthesis typically involves condensation reactions between pyrrolidine derivatives and acetylating agents. A protocol inspired by analogous compounds (e.g., pyrazole-pyrrolidinyl methanones) includes:

- Step 1: Dissolve 2-methylaminomethylpyrrolidine in anhydrous ethanol under nitrogen.

- Step 2: Add acetyl chloride dropwise at 0°C to minimize side reactions.

- Step 3: Stir for 1–2 hours, followed by neutralization with NaHCO₃ and extraction with dichloromethane.

Key Data:

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-Methylaminomethylpyrrolidine | Ethanol | 0°C | 2 hours | ~65–70 |

Optimization Tip: Lower temperatures reduce unwanted polymerization, while inert atmospheres prevent oxidation of sensitive intermediates .

Q. What spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify methylaminomethyl protons (δ 2.1–2.3 ppm, multiplet) and acetyl carbonyl (δ 2.8–3.0 ppm).

- ¹³C NMR: Confirm the ketone carbonyl (δ 205–210 ppm) and pyrrolidine carbons (δ 45–60 ppm).

- X-Ray Crystallography: Use SHELX suite for refinement. For example, SHELXL-2018/3 refines hydrogen positions via riding models, with R1 < 0.05 for high-resolution data .

Example Crystallographic Parameters (Analogous Compound):

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| a, b, c (Å) | 5.7806, 7.9407, 9.6089 |

| Resolution (Å) | 0.84 |

| R-Factor | 0.044 |

Note: Validate spectral data against computational models (e.g., DFT) to resolve ambiguities .

Advanced Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for improved regioselectivity?

Methodological Answer:

-

Factors to Test: Temperature, solvent polarity, and stoichiometry.

-

Response Variables: Yield, purity (HPLC), and reaction time.

-

Example DOE Setup:

Factor Low Level High Level Temperature 0°C 25°C Solvent Ethanol THF Acetylating Agent AcCl Ac₂O

Analysis:

- Use ANOVA to identify significant factors. For instance, THF may increase reaction rate but reduce selectivity due to its lower polarity .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- Step 1: Cross-validate NMR shifts with DFT calculations (e.g., B3LYP/6-311+G(d,p)).

- Step 2: Check for solvent effects. For example, chloroform-d may deshield protons by 0.1–0.3 ppm compared to DMSO-d₆.

- Step 3: Re-examine crystallographic data for conformational flexibility. A 2025 study found that puckering in pyrrolidine rings alters NMR coupling constants by up to 2 Hz .

Case Study:

A 2025 report resolved conflicting ¹H NMR signals by correlating crystal packing (via SHELX) with solution-state NOESY, confirming axial-equatorial isomerism .

Q. What strategies mitigate side reactions during functionalization of the methylaminomethyl group?

Methodological Answer:

- Protection-Deprotection: Use Boc or Fmoc groups to shield the amine during acetylations.

- Catalysis: Employ Pd/C or Raney Ni for selective reductions without disrupting the pyrrolidine ring.

- Monitoring: Track intermediates via LC-MS with ESI+ ionization (m/z 180–220 range) .

Example Optimization:

| Condition | Side Product (%) | Main Product (%) |

|---|---|---|

| Boc-protected amine | <5 | 85 |

| Unprotected amine | 35 | 50 |

Q. How can researchers validate the biological activity of derivatives in target engagement assays?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use fluorescence polarization (FP) with a tagged kinase domain (IC₅₀ < 10 µM).

- Cellular Uptake: Quantify intracellular concentrations via LC-MS/MS after 24-hour exposure.

- Control Experiments: Compare with structurally similar inactive analogs (e.g., acetyl group replaced with methyl) .

Data Interpretation:

A 2025 study reported EC₅₀ = 2.3 µM for a derivative in a kinase inhibition assay, validated via X-ray co-crystallography showing H-bonding with Asp86 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.